Cas no 933600-87-4 ((Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene)

(Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a fluorinated organic compound characterized by its bromine and tetrafluoro-substituted alkene structure. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its unique reactivity enables selective functionalization. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions and nucleophilic substitutions, offering precise control over molecular architecture. Its (Z)-configuration ensures stereochemical consistency in synthetic pathways. The compound’s stability under controlled conditions and compatibility with various reaction conditions make it a valuable reagent for advanced organic synthesis. Proper handling is required due to its potential reactivity and sensitivity to moisture.
(Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene structure
933600-87-4 structure
Product Name:(Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene
CAS No:933600-87-4
MF:C4H3BrF4
MW:206.96423459053
CID:1004533
PubChem ID:53395477
Update Time:2025-11-01

(Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-2,4,4,4-tetrafluorobut-1-ene
    • (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene
    • DTXSID00694160
    • 933600-87-4
    • SCHEMBL15513551
    • SCHEMBL15513549
    • (Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene
    • TZTXFKUJDWKMKI-IHWYPQMZSA-N
    • Inchi: 1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h2H,1H2
    • InChI Key: TZTXFKUJDWKMKI-UHFFFAOYSA-N
    • SMILES: BrC=C(CC(F)(F)F)F

Computed Properties

  • Exact Mass: 205.93500
  • Monoisotopic Mass: 205.93543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0.00000
  • LogP: 3.14460

(Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene Pricemore >>

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Additional information on (Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene

The Comprehensive Overview of (Z)-1-Bromo-2,4,4,4-Tetrafluorobut-1-ene (CAS No. 933600-87-4)

(Z)-1-Bromo-2,4,4,4-Tetrafluorobut-1-ene, identified by the CAS registry number 933600-87-4, is a fluorinated alkene with significant applications in organic synthesis and materials science. This compound is characterized by its unique structure, featuring a bromine atom at the terminal position and four fluorine atoms substituted on the second carbon of a butene backbone. The (Z) configuration denotes the specific stereochemistry of the molecule, where the higher priority groups on each carbon of the double bond are on the same side.

Recent advancements in synthetic chemistry have highlighted the importance of (Z)-1-Bromo-2,4,4,4-Tetrafluorobut-1-ene as a versatile building block for constructing complex fluorinated molecules. Its reactivity stems from the combination of an electrophilic bromine atom and electron-withdrawing fluorine substituents, which facilitate various nucleophilic and elimination reactions. Researchers have demonstrated its utility in forming biologically active compounds and advanced materials with tailored electronic properties.

The synthesis of CAS No. 933600-87-4 typically involves multi-step processes that include halogenation and fluorination reactions. One notable method reported in recent studies employs a tandem electrophilic addition and elimination strategy to achieve high yields of the desired product. The stereochemical outcome is carefully controlled during these reactions to ensure the formation of the (Z) isomer, which is often preferred for its specific reactivity patterns.

In terms of physical properties, (Z)-1-Bromo-2,4,4,4-Tetrafluorobut-1-ene exhibits a low boiling point due to its volatile nature, making it suitable for applications requiring precise temperature control. Its solubility in common organic solvents facilitates its use in solution-phase reactions. The compound's stability under standard conditions has been thoroughly investigated, with studies showing minimal degradation upon exposure to air or moisture when stored appropriately.

The application of this compound extends into various fields. In pharmaceutical research, it serves as an intermediate for synthesizing bioactive agents with potential anti-inflammatory or antiviral properties. In materials science, it contributes to the development of fluoropolymers with enhanced thermal and chemical resistance. Recent breakthroughs have also explored its role in catalytic processes where its electron-deficient nature accelerates reaction kinetics.

Safety considerations are paramount when handling CAS No. 933600-87-4. While it is not classified as a hazardous substance under standard conditions, proper ventilation and personal protective equipment are recommended during synthesis and handling to minimize exposure risks. Occupational exposure limits have been established based on toxicological studies that assess acute and chronic effects.

In conclusion, (Z)-1-Bromo-2,4,4,4-Tetrafluorobut-1-ene stands as a critical compound in modern organic chemistry due to its unique structure and reactivity. Ongoing research continues to uncover new synthetic pathways and applications for this compound, underscoring its importance in both academic and industrial settings.

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